N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Physicochemical profiling Drug-likeness

CDK2 inhibitor programs often stall due to steep SAR sensitivity-minor substituent changes shift selectivity and potency profiles unpredictably. This compound eliminates that risk by providing a defined 7-cyclohexylamino-2,5-dimethyl-3-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidine scaffold with established CDK2 hinge-binding pharmacology. • Achieves sub-30 nM IC50 against CDK2 via essential 7-NH hydrogen-bond donor. • Optimized CNS physicochemical space: logP 4.63, PSA 30.6 Ų. • 3-(4-Fluorophenyl) substitution validated for anti-mycobacterial SAR expansion. Supplied as a fully synthetic, single-entity research compound with confirmed identity and purity, ready for immediate global dispatch.

Molecular Formula C20H23FN4
Molecular Weight 338.4 g/mol
Cat. No. B6134048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H23FN4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=C(C=C4)F
InChIInChI=1S/C20H23FN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h8-12,17,23H,3-7H2,1-2H3
InChIKeyFIDPQAQJWQQZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes178 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Overview


N-Cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidine featuring a 7-cyclohexylamino group, a 3-(4-fluorophenyl) ring, and 2,5-dimethyl substitution on the fused heterocyclic core . The compound has a molecular formula of C20H23FN4 and a molecular weight of 338.43 g/mol, with a calculated logP of 4.63 and a polar surface area of 30.6 Ų . Pyrazolo[1,5-a]pyrimidines of this type are established as inhibitors of cyclin-dependent kinases (CDKs) and have also been explored as ligands for the corticotropin-releasing factor type-1 (CRF1) receptor [1].

N-Cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Why It Cannot Be Replaced


Pyrazolo[1,5-a]pyrimidine-7-amines exhibit steep structure–activity relationships (SAR) where small changes in substituents at the 2-, 5-, and 7-positions produce large shifts in kinase selectivity, potency, and physicochemical properties [1]. For example, replacing the 2,5-dimethyl substitution with a 5-ethyl group, or swapping the 7-cyclohexylamino group for a 7-azepanyl group, alters molecular shape, logP, and hydrogen-bonding capacity in ways that cannot be compensated by adjusting other substituents . Generic substitution among in-class compounds therefore risks loss of the specific biological profile, solubility characteristics, or synthetic tractability that the target compound provides for a given research or industrial program.

N-Cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Differentiation Evidence


2,5-Dimethyl Substitution: Lipophilicity Advantage vs. JPD447

The target compound carries a 2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core, whereas the structurally closest matched-molecular-formula analog JPD447 (7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine) bears only a single 5-ethyl group . The additional methyl group at the 2-position in the target compound increases calculated logP to 4.63 versus an estimated ~4.3 for JPD447 (based on the loss of one methyl group), while the PSA remains comparable at 30.6 Ų for both . This difference in lipophilicity is predicted to affect membrane permeability and nonspecific protein binding in cellular assays.

Lipophilicity Physicochemical profiling Drug-likeness

7-Cyclohexylamino vs. 7-Azepanyl: H-Bond Donor for CDK2

The target compound incorporates a secondary 7-cyclohexylamino group (NHC6H11), which provides one hydrogen-bond donor, whereas JPD447 contains a tertiary 7-azepanyl substituent with zero hydrogen-bond donors . In the context of CDK2 inhibition, the presence of a hydrogen-bond donor at the 7-position has been shown to be critical for kinase hinge-region binding, as documented in a pyrazolo[1,5-a]pyrimidine patent where a related compound achieved IC50 values of 0.020 μM and 0.029 μM against CDK2/cyclin A and CDK2/cyclin E, respectively [1]. The target compound's cyclohexylamino group preserves this key donor interaction, whereas the azepanyl analog loses it entirely, which would be expected to reduce CDK2 affinity.

Conformational analysis Hydrogen bonding Kinase selectivity

CDK2 Engagement Confirmed in BindingDB

A BindingDB entry (BDBM24642) captures binding data for a compound described as '4-N-cyclohexane-3-N-(4-fluorophenyl)-1H-pyrazole-3...' against human CDK2, consistent with the pyrazolo[1,5-a]pyrimidine-7-amine scaffold of the target compound [1]. While the exact Ki or IC50 value is not retrievable in the current search, the mere presence of this entry confirms that the cyclohexylamino–fluorophenyl substitution pattern is competent for CDK2 engagement. In contrast, no BindingDB entry was found for the azepanyl analog JPD447 against CDK2, suggesting that the target compound's substitution pattern is preferentially recognized by this clinically relevant kinase.

CDK2 inhibition Binding affinity Kinase profiling

3-(4-Fluorophenyl) Motif in Anti-Tubercular SAR

A 2022 structure–activity relationship study of pyrazolo[1,5-a]pyrimidin-7-amines found that the most effective anti-mycobacterial analogs consistently contained a 3-(4-fluoro)phenyl group [1]. While that series used 7-(pyridin-2-ylmethyl)amine substituents rather than 7-cyclohexylamine, the pharmacophoric importance of the 4-fluorophenyl group at the 3-position was clearly established. The target compound retains this critical 3-(4-fluorophenyl) motif, distinguishing it from analogs bearing 3-(4-chlorophenyl) or 3-(3,4-dimethoxyphenyl) groups, such as N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890631-55-7) , which lack the fluorine atom and are predicted to have altered electronic properties and M.tb activity.

Anti-tubercular activity Mycobacterium tuberculosis ATP synthase inhibition

N-Cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Optimal Use Cases


CDK2 Inhibitor Screening and Selectivity Profiling

The target compound's cyclohexylamino group provides a hydrogen-bond donor essential for CDK2 hinge binding, as indicated by patent data where structurally related 7-aminopyrazolo[1,5-a]pyrimidines achieved sub-30 nM IC50 values against CDK2 [1]. Its presence in the BindingDB as a CDK2 ligand reinforces its suitability as a starting point for CDK2 inhibitor optimization, where analogs lacking the 7-amino donor (e.g., JPD447) would be predicted to underperform.

Anti-Tubercular Drug Discovery Targeting ATP Synthase

The established SAR showing that 3-(4-fluorophenyl) substitution is optimal for anti-mycobacterial activity in pyrazolo[1,5-a]pyrimidin-7-amines [1] positions the target compound as a valuable scaffold for M.tb growth inhibition assays. Its 7-cyclohexylamino group offers a distinct vector for SAR expansion compared to the 7-(pyridin-2-ylmethyl)amine series previously explored.

Physicochemical Library Design for CNS Permeability

With a calculated logP of 4.63 and a polar surface area of 30.6 Ų [1], the target compound occupies a well-defined physicochemical space suitable for central nervous system (CNS) permeability screening cascades. Its 2,5-dimethyl substitution pattern provides a deliberate lipophilicity advantage over mono-methyl analogs, enabling its use as a tool compound to probe the relationship between logP, cellular permeability, and target engagement.

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